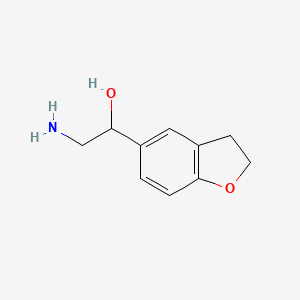

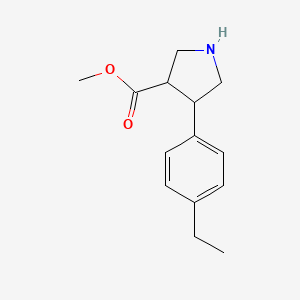

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

説明

“2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol” is a compound that contains a benzofuran ring. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. One of the most common methods is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .

Chemical Reactions Analysis

Benzofuran derivatives have been synthesized through various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

科学的研究の応用

Anti-Tumor Activity

Benzofuran compounds, which include “2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol”, have been shown to possess strong anti-tumor properties . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on various types of cancer cells .

Antibacterial Properties

Benzofuran compounds have been found to exhibit antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Effects

These compounds have also been found to have anti-oxidative properties . This means they can potentially be used in treatments that involve oxidative stress, such as neurodegenerative diseases .

Anti-Viral Applications

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity .

Radioprotective Actions

The compound “2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol” and its derivatives have been found to have radioprotective actions . They achieve this by accelerating hematopoietic system recovery, decreasing oxidative and nitrosative stress, enhancing the antioxidant defense system, reducing NO and peroxynitrite (ONOO −) content, and mitigating radiation-induced DNA damage .

Anti-HIV Activity

Even though the anti-HIV activity of derivative 6 is limited compared to efavirenz, it may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

将来の方向性

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to utilize its full therapeutic potential for the treatment of microbial diseases .

特性

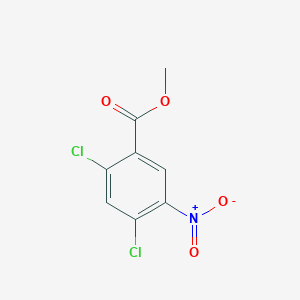

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYIHCZPZVOGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-aminopiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1462624.png)